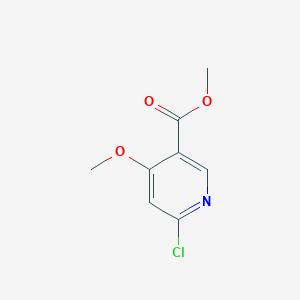

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-4-methoxypyridine-3-carboxylate” is represented by the InChI code1S/C8H8ClNO3/c1-12-6-3-7 (9)10-4-5 (6)8 (11)13-2/h3-4H,1-2H3 . The molecular weight is 201.61 . Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” has a melting point of 73 - 75°C . The density is 1.288±0.06 g/cm3 (20 ºC 760 Torr) . The boiling point is 283.6±35.0℃ (760 Torr) .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation of Pinacol Boronic Esters

Field

This application falls under the field of Organic Chemistry .

Application Summary

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” could potentially be used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .

Method of Application

The method involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Results

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Biochemical Pathways of Nicotinamide-Derived Pyridones

Field

This application is in the field of Biochemistry .

Application Summary

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” could potentially be involved in the biochemical pathways of nicotinamide-derived pyridones .

Method of Application

The method involves the oxidation of nicotinamide, its methylated form, and its ribosylated form .

Results

The study identified an enzymatic and a chemical process that accounts for the formation of the ribosylated form of these pyridones, known to be cytotoxic . The ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4PYR), causes HepG3 cells to die by autophagy .

Synthesis of 4-Methoxypyridine-3-Carboxamide

Application Summary

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” could potentially be used in the synthesis of 4-methoxypyridine-3-carboxamide .

Method of Application

The method involves stirring O-Methyl-4-methoxypyridine-3-carboxylate in NH4OH (27%, 20 mL) at room temperature for 15 minutes in a 50 mL sealed tube .

Results

After the reaction had gone to completion, the solvent was evaporated under reduced pressure and the obtained white solid was used for the next step .

Halogenated Heterocycles

Field

This application is in the field of Pharmaceutical Chemistry .

Application Summary

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” could potentially be used in the synthesis of halogenated heterocycles . These compounds are often used in pharmaceutical chemistry due to their biological activity.

Method of Application

The specific method of application would depend on the particular halogenated heterocycle being synthesized .

Results

The results would also depend on the specific synthesis, but halogenated heterocycles are often used as building blocks in the synthesis of various pharmaceuticals .

Safety And Hazards

Direcciones Futuras

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” holds significant potential for diverse applications due to its unique properties. It can be used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency , and retinoid x receptor (RXR) ligands, which have many clinical applications . This suggests that it may have a role to play in the development of new pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

CAS RN |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.